1-(piperidin-4-yl)-1H-1,2,3-benzotriazoledihydrochloride
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Overview
Description
1-(Piperidin-4-yl)-1H-1,2,3-benzotriazole dihydrochloride is a chemical compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(piperidin-4-yl)-1H-1,2,3-benzotriazole dihydrochloride typically involves the reaction of piperidine with benzotriazole under specific conditions. One common method involves the use of a reducing agent such as sodium borohydride (NaBH4) in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-(piperidin-4-yl)-1H-1,2,3-benzotriazole dihydrochloride may involve large-scale synthesis using automated reactors. The process typically includes the optimization of reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-4-yl)-1H-1,2,3-benzotriazole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzotriazole compounds .
Scientific Research Applications
1-(Piperidin-4-yl)-1H-1,2,3-benzotriazole dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral properties.
Mechanism of Action
The mechanism of action of 1-(piperidin-4-yl)-1H-1,2,3-benzotriazole dihydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent inhibitors of protein kinase B (PKB) and have shown promise in cancer therapy.
1-(4-fluorobenzyl)piperidin-4-yl derivatives: These compounds have been investigated for their antimalarial activity and have shown high selectivity for resistant strains of Plasmodium falciparum.
Uniqueness
1-(Piperidin-4-yl)-1H-1,2,3-benzotriazole dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
2792185-35-2 |
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Molecular Formula |
C11H16Cl2N4 |
Molecular Weight |
275.17 g/mol |
IUPAC Name |
1-piperidin-4-ylbenzotriazole;dihydrochloride |
InChI |
InChI=1S/C11H14N4.2ClH/c1-2-4-11-10(3-1)13-14-15(11)9-5-7-12-8-6-9;;/h1-4,9,12H,5-8H2;2*1H |
InChI Key |
CUZUJRFHPKFBJF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3N=N2.Cl.Cl |
Origin of Product |
United States |
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